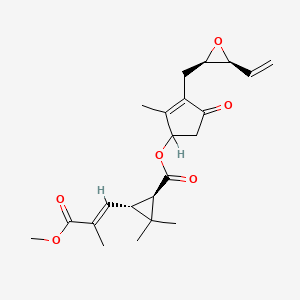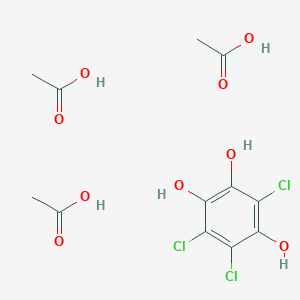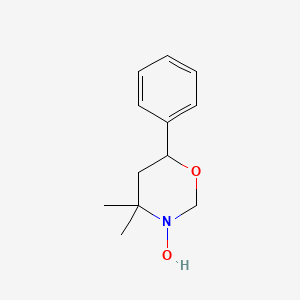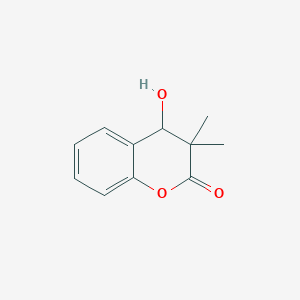![molecular formula C12H17N3O5 B14267753 N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide CAS No. 138448-97-2](/img/structure/B14267753.png)
N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide is a complex organic compound featuring a pyridine ring substituted with dihydroxypropoxy and diacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized from pyridine-2,6-dicarboxylic acid or its derivatives.
Introduction of the Dihydroxypropoxy Group: This step involves the reaction of the pyridine derivative with 2,3-dihydroxypropyl bromide under basic conditions to form the dihydroxypropoxy-pyridine intermediate.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to introduce the diacetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide involves its interaction with specific molecular targets. The dihydroxypropoxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine core but with different substituents.
N,N’-Bis[4-oxo-2-(pyridine-2-yl)-1,3-thiazolidin-3-yl]-2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetamide: Another related compound with a more complex structure.
Uniqueness
N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide is unique due to its specific combination of dihydroxypropoxy and diacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
特性
CAS番号 |
138448-97-2 |
|---|---|
分子式 |
C12H17N3O5 |
分子量 |
283.28 g/mol |
IUPAC名 |
N-[6-acetamido-4-(2,3-dihydroxypropoxy)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-7(17)13-11-3-10(20-6-9(19)5-16)4-12(15-11)14-8(2)18/h3-4,9,16,19H,5-6H2,1-2H3,(H2,13,14,15,17,18) |
InChIキー |
KDMQNVOTVUMJOE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=N1)NC(=O)C)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)

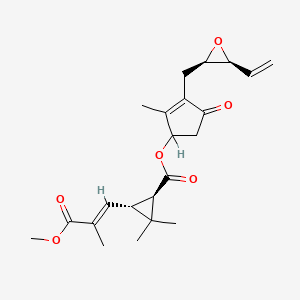
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
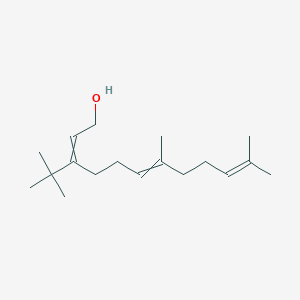
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
